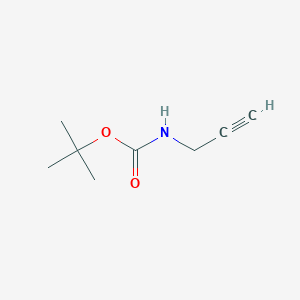
n-Boc-propargylamine
Cat. No. B032232
Key on ui cas rn:
92136-39-5
M. Wt: 155.19 g/mol
InChI Key: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093229B2
Procedure details


A solution of propargylamine (1 g, 18 mmol) in DCM (10 mL) was treated with (BOC)2O (4.0 g, 18 mmol) at rt for 3 h. Evaporation gave the title compound as an oil. 1H NMR (CDCl3) δ 4.80 (s, 1H), 3.93 (s, 2H), 2.23 (t, 1H), 1.47 (s, 9H).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].[O:5](C(OC(C)(C)C)=O)[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=O>C(Cl)Cl>[C:9]([O:8][C:6](=[O:5])[NH:4][CH2:1][C:2]#[CH:3])([CH3:12])([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)N
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NCC#C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
